3,4,5-Triethoxybenzohydrazide

Vue d'ensemble

Description

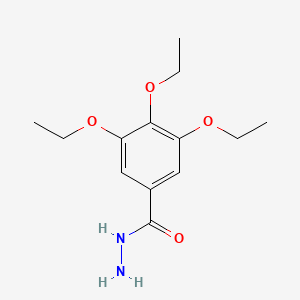

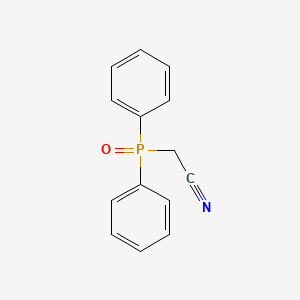

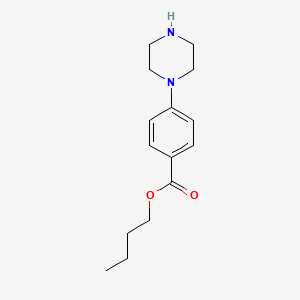

3,4,5-Triethoxybenzohydrazide (TEBH) is an organic compound that belongs to the family of benzohydrazide derivatives. It is a colorless crystalline solid with a melting point of 74 °C. TEBH has a wide range of applications in the scientific and medical fields, including its use in the synthesis of organic compounds, in the development of drugs and in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Antioxidant Activity

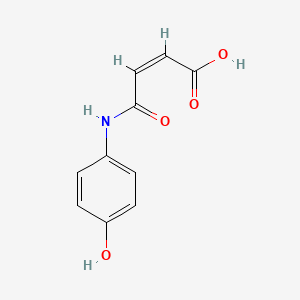

- Study 1: A study conducted by Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, including a key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide. These compounds displayed significant antioxidant activities, evaluated using DPPH and Ferric Reducing Antioxidant Power assays. Theoretical calculations were also performed to understand the importance of NH, SH, and CH hydrogens on these activities (Kareem et al., 2016).

Antiproliferative Activity

- Study 2: Kumar et al. (2013) explored the antiproliferative effect of various compounds, including those derived from 1,2,4-triazoles, against human cancer cell lines. They found that some compounds showed good activity on cell lines, indicating potential as anticancer agents (Kumar et al., 2013).

Urease Inhibition

- Study 3: Taha et al. (2015) synthesized 3,4,5-trihydroxybenzohydrazones and evaluated them for urease inhibition, showing excellent results close to the standards of thiourea. They also performed kinetic studies to determine the mode of inhibition (Taha et al., 2015).

Mosquito-Larvicidal and Antibacterial Properties

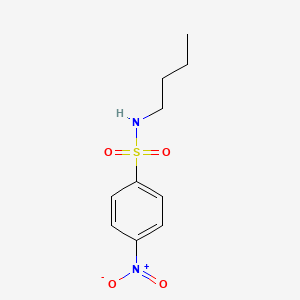

- Study 4: Castelino et al. (2014) reported the synthesis of novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities. Among the novel derivatives, some compounds showed relatively high larvicidal activity against a malaria vector (Castelino et al., 2014).

Cholinesterase Inhibitors

- Study 5: Arfan et al. (2018) synthesized S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their cholinesterase inhibitory potential. They identified compounds with significant inhibitory potential against AChE and BChE enzymes, suggesting potential applications in treating diseases like Alzheimer's (Arfan et al., 2018).

Lipase and α-Glucosidase Inhibition

- Study 6: Bekircan et al. (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from 1,2,4-triazoles. This study found significant inhibitory activity against these enzymes, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that hydrazide-hydrazone analogs, which include 3,4,5-triethoxybenzohydrazide, have been evaluated for their antibacterial and antifungal properties

Mode of Action

It’s known that hydrazide-hydrazone analogs can interact with various aromatic and heteroaromatic aldehydes . This interaction could potentially lead to changes in the cellular processes of the targeted organisms, contributing to its antibacterial and antifungal effects .

Biochemical Pathways

Given its potential antibacterial and antifungal properties, it’s plausible that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .

Result of Action

It’s known that hydrazide-hydrazone analogs, including this compound, exhibit significant antibacterial activity . This suggests that the compound’s action results in the inhibition or death of bacterial cells.

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes and proteins within the cell

Cellular Effects

It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time

Metabolic Pathways

It is believed that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

3,4,5-triethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJDYADVRMKUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365835 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379254-36-1 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)